2-Chloroethylurea

Organic Synthesis Nitrosourea Synthesis Labeled Compound Preparation

2-Chloroethylurea uniquely alkylates β-tubulin and prohibitin proteins, unlike DNA-targeting nitrosoureas. Use it as a scaffold for antimitotic drug discovery, a validated precursor for N15-labeled nitrosourea synthesis (29% yield), or a prodrug element via spontaneous cyclization to active dihydrooxazol-2-amines. Sourced at ≥98% purity with stringent cold-chain storage. This scaffold is essential for laboratories investigating protein-targeted alkylation and microtubule disruption pathways.

Molecular Formula C3H7ClN2O
Molecular Weight 122.55 g/mol
CAS No. 6296-42-0
Cat. No. B1347274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethylurea
CAS6296-42-0
Molecular FormulaC3H7ClN2O
Molecular Weight122.55 g/mol
Structural Identifiers
SMILESC(CCl)NC(=O)N
InChIInChI=1S/C3H7ClN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7)
InChIKeyBITBMHVXCILUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloroethylurea (6296-42-0): Essential Properties and Procurement Guide for Chemical Intermediate and Research Applications


2-Chloroethylurea (CAS 6296-42-0), systematically named N-(2-chloroethyl)urea, is an alkylating organic compound with the molecular formula C3H7ClN2O and molecular weight 122.55 . The compound exists as a white to almost white crystalline solid with a melting point of 102°C, a boiling point of 213°C at 760 mmHg, and a density of 1.237 g/cm³ [1]. This chloroethyl-substituted urea derivative is commercially available at purities ≥98.0% (N) from multiple specialty chemical vendors, with storage requiring temperatures <0°C under inert gas due to heat and moisture sensitivity .

Why 2-Chloroethylurea Cannot Be Replaced by Generic Urea Analogs or Nitrosourea Alternatives in Critical Research Applications


2-Chloroethylurea is a distinct chemical entity with specific alkylating properties that differentiate it from unsubstituted urea, methylureas, and even structurally related nitrosourea therapeutics. The chloroethyl group confers unique reactivity as a masked alkylating moiety capable of generating electrophilic intermediates . Unlike nitrosoureas (e.g., BCNU, CCNU) which function primarily as DNA crosslinking agents with significant carbamoylating activity, the un-nitrosated 2-chloroethylurea scaffold demonstrates fundamentally different biological targeting—specifically alkylating β-tubulin and prohibitin proteins rather than DNA [1][2]. This distinct mechanism of action renders simple substitution with clinically available nitrosoureas inappropriate for research programs investigating protein-targeted alkylation or microtubule disruption pathways.

Quantitative Evidence Guide: Comparative Performance of 2-Chloroethylurea and Derivatives in Alkylation Reactivity, Cytotoxicity, and Biological Selectivity


2-Chloroethylurea as Precursor to 1-(2-Chloroethyl)-1-nitrosourea: Quantitative Synthesis Yield

2-Chloroethylurea serves as a direct synthetic precursor to 1-(2-chloroethyl)-1-nitrosourea, a core scaffold for clinically relevant alkylating agents. A published synthesis protocol demonstrates that 2-chloroethylurea can be converted to the nitrosated derivative with a documented yield of 29% using hydrochloric acid and sodium nitrite-15N [1]. This establishes 2-chloroethylurea as a validated building block for generating isotopically labeled nitrosoureas for mechanistic studies, a capability not directly accessible from unsubstituted urea or alternative urea derivatives.

Organic Synthesis Nitrosourea Synthesis Labeled Compound Preparation

Cyclized Oxa Derivatives of Chloroethylureas Exhibit 2- to 3-Fold Enhanced Cytotoxic Activity in B16F0 Melanoma Cells

A comparative study evaluated the cytotoxic activity of N-phenyl-N'-(2-chloroethyl)ureas (CEUs) against their cyclic derivatives, N-phenyl-4,5-dihydrooxazol-2-amines (Oxas). In B16F0 murine melanoma cells, Oxas demonstrated two- to threefold greater activity than the corresponding CEUs while maintaining identical cytotoxic mechanisms and protein alkylation targets (β-tubulin Glu198 and prohibitin Asp40) [1]. This finding establishes the uncyclized chloroethylurea scaffold as a key prodrug intermediate whose cyclization status critically modulates potency.

Cancer Chemotherapy Microtubule Disruption Prodrug Design

4-ICEU Demonstrates Superior Biotransformation Stability Compared to Other CEU Congeners In Vivo

A comparative in vivo biodistribution study established that N-4-iodophenyl-N'-2-chloroethylurea (4-ICEU) exhibits greater stability to biotransformation than previously studied chloroethylurea (CEU) congeners [1]. This stability translates to improved bioavailability and consistent tumor accumulation regardless of administration route in CT-26 colorectal tumor models. The finding demonstrates that aromatic substitution on the urea nitrogen significantly modulates metabolic stability—a key procurement consideration when selecting a specific chloroethylurea derivative for in vivo pharmacology studies.

Pharmacokinetics Drug Metabolism Colon Cancer

Chloroethylurea Moieties Demonstrate Fundamental Divergence from Nitrosoureas in DNA versus Protein Alkylation Targeting

A critical mechanistic distinction separates 2-chloroethylurea derivatives (CEUs) from clinically established 2-chloroethyl-N-nitrosoureas (CNUs). CNUs function primarily as DNA alkylating and crosslinking agents, forming O6-(2-chloroethyl)deoxyguanosine adducts and interstrand crosslinks that mediate cytotoxicity [1]. In contrast, CEUs operate through a fundamentally different pathway—alkylating cellular proteins (specifically β-tubulin and prohibitin) without significant DNA interaction, leading to microtubule disruption and mitotic arrest [2]. This divergent targeting profile makes the un-nitrosated chloroethylurea scaffold mechanistically distinct and non-interchangeable with nitrosourea alternatives.

Mechanism of Action Drug Design Target Selectivity

Chemoselectivity Challenges in 2-Chloroethylurea Derivative Alkylation with Secondary Amines Inform Synthetic Route Optimization

A recent chemoselectivity profiling study systematically examined the nucleophilic substitution reaction between 2-chloroethylurea derivatives and secondary amines. Using either inorganic bases such as K2CO3 or organic bases like triethylamine across diverse reaction media, researchers encountered significant chemoselectivity challenges in obtaining the desired tertiary amine-containing products [1]. This negative result establishes a documented boundary condition: simple SN2 displacement of the chloroethyl group in 2-chloroethylurea derivatives is not universally straightforward and may require alternative synthetic strategies.

Medicinal Chemistry Synthetic Methodology Reaction Optimization

Un-nitrosated Chloroethylurea Derivatives Exhibit Comparable or Superior Cytotoxicity to Clinical Nitrosoureas in Select Tumor Cell Panels

Structure-activity relationship studies have revealed that unnitrosated N-aryl-N'-(2-chloroethyl)ureas (CEUs) can exhibit potent antiproliferative activity across diverse tumor cell lines. Notably, N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea demonstrated better cytotoxicity than established clinical agents including chlorambucil and carmustine (BCNU) [1]. This finding underscores that the chloroethylurea pharmacophore—without nitrosation—can independently confer significant anticancer activity, positioning the 2-chloroethylurea scaffold as a viable starting point for drug discovery programs distinct from nitrosourea-based development.

Anticancer Drug Discovery Cytotoxicity Screening SAR Studies

High-Value Application Scenarios for 2-Chloroethylurea (6296-42-0) Based on Evidence-Validated Differentiation


Synthesis of Isotopically Labeled Nitrosoureas for Mechanistic Pharmacology Studies

Researchers preparing nitrogen-15 or carbon-13 labeled nitrosoureas for DNA adduct mapping, pharmacokinetic tracing, or crosslinking mechanism studies can utilize 2-chloroethylurea as a validated precursor. The documented 29% yield for conversion to 1-(2-chloroethyl)-1-nitrosourea-(15)N3 using sodium nitrite-15N provides a reproducible synthetic entry point [1]. This application is particularly relevant for laboratories investigating nitrosourea-DNA interactions or developing next-generation alkylating agents requiring isotopic labeling for mass spectrometry-based detection.

Medicinal Chemistry Programs Targeting Microtubule Disruption via β-Tubulin Alkylation

The established mechanism of N-aryl-N'-(2-chloroethyl)ureas as β-tubulin alkylators—distinct from DNA-targeting nitrosoureas—makes the 2-chloroethylurea scaffold a valuable starting point for antimitotic drug discovery [2]. The finding that cyclized Oxa derivatives achieve 2- to 3-fold potency enhancement over parent CEUs [3] provides a rational design principle for optimizing lead compounds. Researchers developing agents for taxane-resistant tumors or investigating protein alkylation as a therapeutic modality should prioritize this scaffold over DNA-alkylating alternatives.

Prodrug Design Exploiting Intramolecular Cyclization for Enhanced Potency

The observation that N-phenyl-N'-(2-chloroethyl)ureas undergo spontaneous intramolecular cyclization in cell culture medium to form the more potent N-phenyl-4,5-dihydrooxazol-2-amine active intermediates [3] positions the 2-chloroethylurea moiety as an effective prodrug element. Medicinal chemists designing targeted protein alkylators can leverage this cyclization propensity to achieve controlled activation, potentially improving therapeutic index or enabling tumor-selective delivery strategies. This mechanism is unique to the chloroethylurea scaffold and cannot be replicated with simple urea or methylurea alternatives.

Synthesis of Polyhedronylcarbonyl Conjugates Using Ionic Liquid-Mediated Condensation

2-Chloroethylurea has been demonstrated as a viable condensation partner with acylfluorides in the ionic liquid [bmim][BF4] for synthesizing polyhedronylcarbonyl chloroethylureas [4]. This methodology, reported to offer advantages in yield and procedural simplicity, enables the preparation of structurally complex urea conjugates incorporating polyhedral dicarboxylic acid frameworks. Such conjugates may find application in materials science or as molecular scaffolds for multivalent biological targeting, representing a specialized synthetic niche where 2-chloroethylurea's dual functionality (urea NH and chloroethyl electrophile) provides unique reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloroethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.